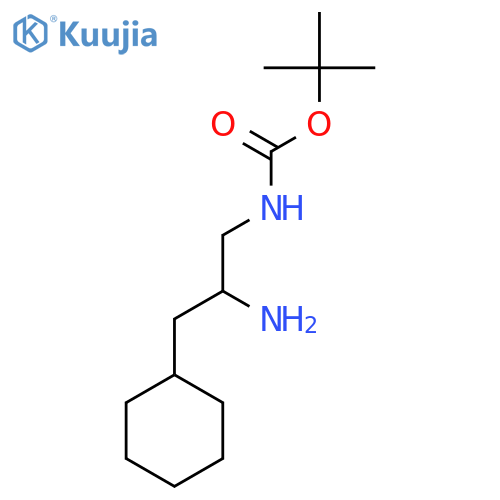

Cas no 1780688-11-0 (tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate)

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate

- EN300-1877299

- 1780688-11-0

-

- インチ: 1S/C14H28N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h11-12H,4-10,15H2,1-3H3,(H,16,17)

- InChIKey: XHUZBABVVQHYPS-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(CC1CCCCC1)N)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 256.215078140g/mol

- どういたいしつりょう: 256.215078140g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 255

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1877299-1.0g |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate |

1780688-11-0 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1877299-0.05g |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate |

1780688-11-0 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1877299-5.0g |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate |

1780688-11-0 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1877299-5g |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate |

1780688-11-0 | 5g |

$2028.0 | 2023-09-18 | ||

| Enamine | EN300-1877299-1g |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate |

1780688-11-0 | 1g |

$699.0 | 2023-09-18 | ||

| Enamine | EN300-1877299-10g |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate |

1780688-11-0 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1877299-2.5g |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate |

1780688-11-0 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1877299-0.25g |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate |

1780688-11-0 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1877299-0.5g |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate |

1780688-11-0 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1877299-10.0g |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate |

1780688-11-0 | 10g |

$4667.0 | 2023-06-01 |

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate 関連文献

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

7. Book reviews

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamateに関する追加情報

Comprehensive Guide to tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate (CAS No. 1780688-11-0): Properties, Applications, and Market Insights

tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate (CAS No. 1780688-11-0) is a specialized carbamate derivative widely used in pharmaceutical and organic synthesis. This compound features a unique structure combining a tert-butyl carbamate group with a cyclohexylpropylamine backbone, making it valuable for drug discovery and intermediate synthesis. Researchers and manufacturers frequently seek this compound due to its role in creating bioactive molecules targeting neurological and metabolic disorders.

The molecular formula of tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate is C14H28N2O2, with a molecular weight of 256.39 g/mol. Its structural features include a protected amine group (Boc group) and a hydrophobic cyclohexyl moiety, which influence its solubility and reactivity. These characteristics make it particularly useful in peptide synthesis and as a building block for small molecule drugs. Recent trends in pharmaceutical R&D have increased demand for such intermediates, especially in developing CNS-targeting therapeutics and GPCR modulators.

In pharmaceutical applications, tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate serves as a key intermediate for compounds addressing neurodegenerative diseases and pain management. The Boc-protected amine allows selective deprotection during multi-step syntheses, while the cyclohexyl group contributes to lipophilicity - a critical factor in blood-brain barrier penetration. These properties align with current industry focus on central nervous system drug development, answering frequent search queries about "blood-brain barrier permeable compounds" and "neuropharmaceutical intermediates."

The synthesis of tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate typically involves carbamate formation reactions between tert-butyl dicarbonate and the corresponding diamine precursor. Process optimization remains a hot topic, with researchers investigating greener alternatives like catalytic methods and solvent-free conditions to meet sustainability goals. These developments respond to growing searches for "eco-friendly synthetic routes" and "green chemistry in pharma intermediates."

Market analysis shows steady growth for tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate, driven by expanding neurological drug pipelines and increased outsourcing of intermediate synthesis. Pharmaceutical companies in North America and Asia-Pacific regions demonstrate particularly strong demand. The compound's stability under standard storage conditions (typically 2-8°C in sealed containers) contributes to its logistical advantages, addressing common queries about "stable pharmaceutical intermediates for long-distance shipping."

Quality control protocols for tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate emphasize HPLC purity analysis (>98% typically required) and rigorous spectroscopic characterization (including 1H/13C NMR and mass spectrometry). These standards meet regulatory requirements for GMP-grade intermediates, a frequent concern in pharmaceutical manufacturing searches. Recent analytical advancements like UHPLC-MS methods have improved detection sensitivity for potential impurities.

Emerging applications of tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate include its use in PROTAC technology (proteolysis-targeting chimeras) and peptidomimetic drug design. These cutting-edge areas generate substantial search traffic, particularly regarding "novel drug modalities intermediates." The compound's structural flexibility allows modifications at both the amine and carbamate functionalities, enabling diverse molecular architectures.

Safety considerations for handling tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate follow standard laboratory practices, with particular attention to amine group reactivity. While not classified as hazardous under major regulatory systems, proper personal protective equipment (PPE) including gloves and eye protection is recommended. This addresses common workplace safety queries about "handling amino-carbamate compounds."

The future outlook for tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate remains positive, with projected compound annual growth rates (CAGR) of 6-8% in the pharmaceutical intermediates market. Continued research into neurological disorders and targeted protein degradation therapies will likely sustain demand. Suppliers are increasingly offering custom synthesis and bulk quantities to meet diverse research and production needs, responding to trending searches for "scalable intermediate synthesis."

1780688-11-0 (tert-butyl N-(2-amino-3-cyclohexylpropyl)carbamate) 関連製品

- 328569-22-8(1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid)

- 2167478-13-7(8,8-bis(fluoromethyl)-2,10-dioxa-5-azadispiro3.1.3^{6}.3^{4}dodecane)

- 1804190-67-7(5-Iodobenzo[d]oxazole-2-carbonyl chloride)

- 2034397-97-0(3-({1-(3-methylphenyl)methanesulfonylpyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)

- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)

- 1864074-80-5(3-(4-bromobenzoyl)azetidine hydrochloride)

- 2171638-71-2(3-(1-Aminobutyl)thian-3-ol)

- 181634-14-0(1-(7-amino-1,2,3,4-tetrahydroisoquinolin-2-yl)-2,2,2-trifluoroethan-1-one)

- 1369783-60-7(4-Amino-3-(tert-butyl)benzonitrile)

- 2034472-72-3(2,4-dimethyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrimidine)